molecular formula C16H10O4 B2541725 2-Benzoyl-1-benzofuran-5-carboxylic acid CAS No. 773872-42-7

2-Benzoyl-1-benzofuran-5-carboxylic acid

Cat. No. B2541725
CAS RN: 773872-42-7
M. Wt: 266.252
InChI Key: INBYLGRPQWXPQY-UHFFFAOYSA-N
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Description

“2-Benzoyl-1-benzofuran-5-carboxylic acid” is a chemical compound with the CAS Number: 773872-42-7 . It has a molecular weight of 266.25 .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The InChI Code of “2-Benzoyl-1-benzofuran-5-carboxylic acid” is 1S/C16H10O4/c17-15 (10-4-2-1-3-5-10)14-9-12-8-11 (16 (18)19)6-7-13 (12)20-14/h1-9H, (H,18,19) .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, AgNTf 2 as an additive favored benzofurans via a tandem C-H activation/decarbonylation/annulation process .


Physical And Chemical Properties Analysis

The compound “2-Benzoyl-1-benzofuran-5-carboxylic acid” has a molecular weight of 266.25 . It is recommended to be stored at a temperature between 28°C .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 2-Benzoyl-1-benzofuran-5-carboxylic acid, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Activity

These compounds have been found to possess anti-oxidative properties . This means they can potentially be used in the treatment of diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Other Compounds

2-Benzoyl-1-benzofuran-5-carboxylic acid can be used in the synthesis of other compounds. For example, it was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Safety and Hazards

The safety data sheet for a similar compound, “2-methoxycarbonyl-1-benzofuran-5-carboxylic acid”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The development of novel methods for constructing benzofuran rings has been a focus in recent years .

properties

IUPAC Name

2-benzoyl-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(10-4-2-1-3-5-10)14-9-12-8-11(16(18)19)6-7-13(12)20-14/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBYLGRPQWXPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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